NU1025, also known as Nu 1025 or 8-Hydroxy-2-methylquinazoline-4-one, is a synthetically derived organic compound belonging to the quinazolinone class. [] This compound serves as a potent inhibitor of PARP, a nuclear enzyme with a critical role in DNA repair. [, ] Due to its high potency and selectivity for PARP, NU1025 has emerged as a valuable tool in scientific research, particularly in exploring the role of PARP in various cellular processes, including DNA repair, cell survival, and tumorigenesis. [, , , , , , , , , , ]
NU1025, also known as 8-hydroxy-2-methyl-3,4-dihydroquinazolin-4-one, is a novel compound classified as a poly(ADP-ribose) polymerase inhibitor. It is primarily studied for its potential in cancer therapy due to its ability to enhance the cytotoxic effects of various treatments, particularly ionizing radiation. The compound belongs to the class of organic compounds known as quinazolines, which are characterized by a fused benzene and pyrimidine ring structure.
NU1025 was developed as part of ongoing research into inhibitors of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair processes. Its DrugBank accession number is DB02690, and it has a CAS number of 90417-38-2. The compound is categorized as an experimental small molecule and is recognized for its potential therapeutic applications in oncology .
NU1025 can be synthesized through various chemical pathways that involve the construction of the quinazoline framework. The synthesis typically includes the following steps:
These synthetic routes require careful control of reaction conditions to optimize yield and purity .
The molecular formula for NU1025 is , with a molecular weight of approximately 176.172 g/mol. The compound's structure features a quinazoline moiety with specific functional groups that contribute to its biological activity.
The structural analysis reveals that NU1025 contains a hydroxyl group that plays a critical role in its interaction with target enzymes .
NU1025 participates in several chemical reactions primarily related to its role as an inhibitor of poly(ADP-ribose) polymerase. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing it from catalyzing the addition of poly(ADP-ribose) chains to target proteins.
The primary mechanism through which NU1025 exerts its effects involves inhibiting poly(ADP-ribose) polymerase activity. This inhibition disrupts DNA repair processes, leading to increased sensitivity of cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics.
NU1025 possesses distinct physical and chemical properties that contribute to its functionality:
These properties are essential for determining appropriate storage conditions and formulation strategies for therapeutic applications .
NU1025 has significant potential applications in scientific research and clinical settings:
NU1025 (8-hydroxy-2-methylquinazolin-4-[3H]one) exemplifies the quinazolinone class of PARP inhibitors characterized by a rotationally constrained benzamide pharmacophore essential for high-affinity binding. The molecule features a bicyclic quinazolinone core that positions its carboxamide group optimally within the nicotinamide-binding site (NBS) of PARP-1. X-ray crystallographic analyses reveal that the carbonyl oxygen of NU1025's carboxamide forms a critical hydrogen bond with the backbone NH of Gly863 in the PARP-1 catalytic domain, while the amide NH donates a hydrogen bond to the side-chain oxygen of Ser904 [8]. This dual interaction mimics the hydrogen-bonding pattern observed in NAD⁺ binding but with enhanced stability due to the inhibitor's rigid scaffold [5] [8].
The methyl group at the 2-position and the hydroxyl group at the 8-position contribute to selective binding. The 2-methyl group engages in hydrophobic interactions with residues lining the NBS, particularly Tyr896 and Tyr907, enhancing binding affinity. Meanwhile, the 8-hydroxyl group forms a hydrogen bond with a water-mediated network near the D-loop (residues 859-864), a region critical for stabilizing the enzyme's active conformation [5] [7]. This specific interaction profile confers selectivity for PARP-1 over other ADP-ribosyltransferases. Unlike nicotinamide or early benzamide inhibitors (e.g., 3-aminobenzamide), NU1025’s constrained structure prevents conformational flexibility, reducing off-target effects and increasing potency by approximately 50-fold compared to first-generation inhibitors [6] [8].
Table 1: Key Binding Interactions of NU1025 in the PARP-1 Catalytic Domain
NU1025 Functional Group | PARP-1 Residue | Interaction Type | Role in Inhibition |
---|---|---|---|
Carboxamide carbonyl | Gly863 (NH) | Hydrogen bond | Mimics nicotinamide ribose |
Carboxamide NH | Ser904 (OG) | Hydrogen bond | Stabilizes catalytic loop |
2-Methyl group | Tyr896, Tyr907 | Hydrophobic | Enhances binding affinity |
8-Hydroxyl group | Water network | Hydrogen bond | Anchors D-loop conformation |
Quinazolinone core | His862, Ala898 | π-Stacking/Van der Waals | Positions inhibitor in NBS |
NU1025 acts as a potent competitive inhibitor with respect to NAD⁺. Enzyme kinetics assays using purified PARP-1 demonstrate that NU1025 exhibits a Kᵢ value of approximately 400 nM, significantly lower than 3-aminobenzamide (Kᵢ ~30 μM) [1] [8]. In cell-free systems, NU1025 reduces PARP-1 activity by >90% at 50 μM, as measured by decreased poly(ADP-ribose) (PAR) formation on histone substrates [1]. The inhibitor’s on-rate (kₒₙ) is rapid, achieving half-maximal inhibition within 2 minutes of exposure, consistent with its diffusion-driven access to the deeply buried NBS [8].
In cellular contexts, NU1025 (100 μM) suppresses PAR formation by >85% in L1210 leukemia cells treated with the DNA-methylating agent dimethyl sulfate. This correlates with a 2.6-fold increase in DNA strand breaks compared to cells treated with alkylating agents alone, confirming NU1025’s role in impairing base excision repair (BER) [1] [3]. Kinetic studies in DT40 avian lymphoma cells further reveal that NU1025 abolishes camptothecin (CPT)-induced PARP activation, preventing replication fork slowing. This effect occurs because unresolved PARP-DNA complexes obstruct replication machinery, converting single-strand breaks into double-strand breaks during S-phase [3].
Table 2: Kinetic Parameters of NU1025-Mediated PARP-1 Inhibition
Parameter | Cell-Free System | Cellular System (L1210) | Functional Consequence |
---|---|---|---|
Kᵢ (NAD⁺ competition) | 400 nM | Not applicable | Competitive inhibition |
IC₅₀ (PAR formation) | 0.5 μM | 50 μM (effective conc.) | BER suppression |
Maximal PAR inhibition | >90% | >85% | DNA repair blockade |
Potency vs. 3-AB | 50-fold higher | 100-fold higher | Enhanced chemosensitization |
Time to half-inhibition | ~2 minutes | ~10 minutes | Rapid target engagement |
NU1025 demonstrates isoform selectivity favoring PARP-1 and PARP-2 over other members of the PARP superfamily. Biochemical assays show a 5-fold lower IC₅₀ against PARP-1 (0.5 μM) compared to tankyrases (TNKS1/2; IC₅₀ ~2.5 μM) [6] [7]. This selectivity arises from structural divergence in the catalytic domains:
Functional cellular assays corroborate this selectivity. In PARP-1⁻/⁻ DT40 cells, NU1025 fails to restore CPT-induced replication fork slowing, confirming no compensatory inhibition of PARP-2 or PARP-3 [3]. Conversely, TNKS-dependent Wnt signaling in HEK293T cells remains unaffected by NU1025 at concentrations up to 100 μM [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7